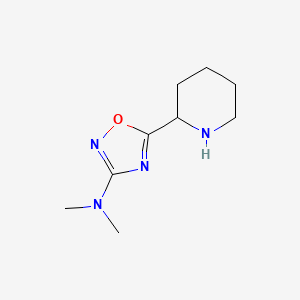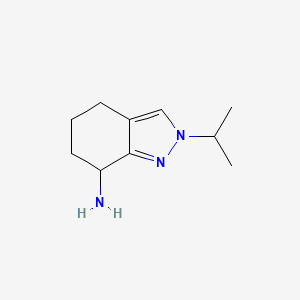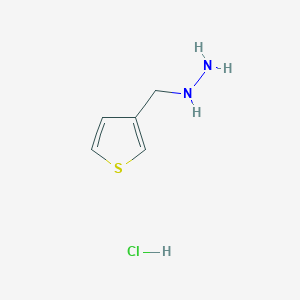
(tiofeno-3-ilmetil)hidracina clorhidrato
Descripción general
Descripción
3-(Hydrazinomethyl)thiophene hydrochloride is a novel heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound contains a thiophene ring and a hydrazine functional group, making it a versatile molecule for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
3-(Hydrazinomethyl)thiophene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
Mode of Action
It’s worth noting that hydrazine derivatives, in general, have been known to interact with various biological targets, leading to a range of biochemical changes .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
Given the broad range of activities associated with thiophene derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinomethyl)thiophene hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
Thiophene-3-carboxaldehyde+Hydrazine hydrateHCl, reflux3-(Hydrazinomethyl)thiophene hydrochloride
Industrial Production Methods
Industrial production of 3-(Hydrazinomethyl)thiophene hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydrazinomethyl)thiophene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Thiophene oxides
Reduction: Thiophene amines
Substitution: Various substituted thiophene derivatives
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxaldehyde
- Thiophene-3-carboxylic acid
- 2-Aminothiophene
Uniqueness
3-(Hydrazinomethyl)thiophene hydrochloride is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
thiophen-3-ylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-7-3-5-1-2-8-4-5;/h1-2,4,7H,3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHDEOMXKLUIIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)
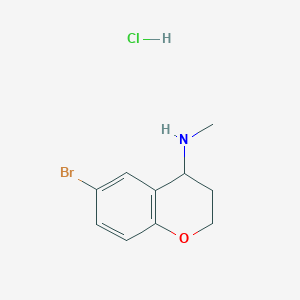
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)
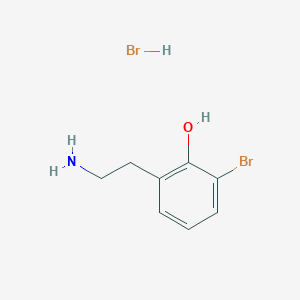

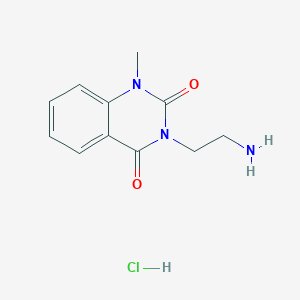
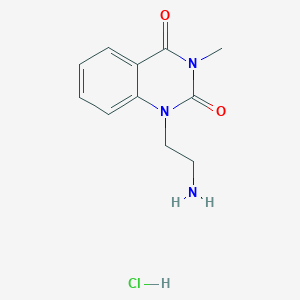

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)

